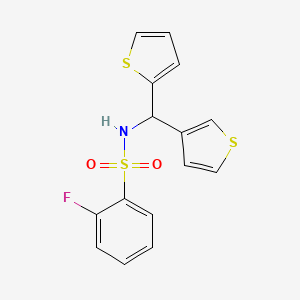

2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Description

2-Fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a bis-thiophene methyl group attached to the sulfonamide nitrogen and a fluorine substituent on the benzene ring. This compound combines the electron-withdrawing properties of fluorine with the aromatic and electronic diversity of thiophene rings, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXXCJDBWFMQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene moiety: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Sulfonamide formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. The presence of the fluorine atom enhances its lipophilicity, which can improve bioavailability and efficacy against various biological targets.

Biological Activity :

Research indicates that this compound may exhibit:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.

- Anticancer Activity : Preliminary results suggest that it may inhibit the growth of cancer cells, particularly in breast and lung cancer models.

Case Study: Anticancer Activity

In a study involving several cancer cell lines, the compound demonstrated significant cytotoxic effects:

| Cell Line | IC50 Value (µM) | Biological Effect |

|---|---|---|

| A549 | 5.0 | Induces apoptosis via caspase activation |

| MCF-7 | 3.5 | Inhibits proliferation and induces cell cycle arrest |

| HeLa | 4.8 | Decreases viability through mitochondrial dysfunction |

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials with specific electronic properties. Its thiophene moieties can enhance conductivity and stability in organic electronic devices.

Applications :

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films makes it suitable for use in OLED technology.

- Organic Photovoltaics (OPVs) : Its electronic properties can be harnessed to improve the efficiency of solar cells.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene moiety can interact with various biological pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Substituent Effects

Biological Activity

2-Fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H11FNS3, with a molecular weight of approximately 295.43 g/mol. The structure features a fluorine atom, two thiophene rings, and a benzenesulfonamide moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H11FNS3 |

| Molecular Weight | 295.43 g/mol |

| IUPAC Name | This compound |

| SMILES | FC1=CC=C(C(=C1)NCC2=CSC=C2)S(=O)(=O)N |

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction where 2-fluoroaniline reacts with thiophenes in the presence of a suitable base like potassium carbonate in an organic solvent such as DMF. The purification process often includes recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances lipophilicity, improving membrane permeability, while the thiophene groups may facilitate interactions with protein targets involved in various signaling pathways. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Biological Activity

Recent research has highlighted the potential of this compound in various biological assays:

-

Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 values indicate significant apoptosis induction.

- A549 (Lung Cancer) : Demonstrated dose-dependent growth inhibition.

- HeLa (Cervical Cancer) : Effective at micromolar concentrations.

Cell Line IC50 Value (µM) Mechanism of Action MCF-7 15.63 Apoptosis via caspase activation A549 12.34 Cell cycle arrest at G1 phase HeLa 10.50 Induction of oxidative stress - Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on certain enzymes associated with cancer progression and inflammation. For instance, it has shown promising results as an inhibitor of carbonic anhydrase, which is crucial in tumor microenvironment regulation.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on MCF-7 Cells : A study published in MDPI demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . Flow cytometry analysis confirmed these findings, indicating a clear mechanism for its anticancer effects.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting potential for further development as an anticancer agent .

Q & A

Q. How do electronic properties of thiophene substituents influence material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.